molecular formula C22H21FN4O2 B12137686 2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B12137686
M. Wt: 392.4 g/mol
InChI Key: WOJNRQXALUQOPI-UHFFFAOYSA-N
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Description

2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a pyrrolopyrimidine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, using suitable fluorinated and phenylated reagents.

    Attachment of the Ethoxyethanol Moiety: The ethoxyethanol moiety is attached via an etherification reaction, typically using ethylene glycol derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including signal transduction and cellular proliferation.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a pharmaceutical drug, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Applications: It may also have applications in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a kinase enzyme, resulting in the suppression of a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets.

Properties

Molecular Formula

C22H21FN4O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-[[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C22H21FN4O2/c23-17-6-8-18(9-7-17)27-14-19(16-4-2-1-3-5-16)20-21(25-15-26-22(20)27)24-10-12-29-13-11-28/h1-9,14-15,28H,10-13H2,(H,24,25,26)

InChI Key

WOJNRQXALUQOPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=C(C=C4)F

Origin of Product

United States

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